
JNJ-54175446
概要
説明
JNJ-54175446は、ヤンセンファーマシューティカルズによって開発された研究用化合物です。それはP2X7受容体の選択的アンタゴニストであり、これは神経炎症に関与するプリン作動性受容体の一種です。 この化合物は、神経炎症を軽減する可能性を示しており、うつ病などの精神疾患の治療効果について研究されています .
準備方法
合成経路と反応条件
JNJ-54175446の合成は、鍵となる中間体の調製から始まる複数段階を含みます。主要な段階の1つには、トリアゾロピリジンコアの形成が含まれ、その後、さまざまな官能基を導入して最終的な構造を実現します。反応条件は、通常、所望の化学変換を確実にするために、有機溶媒、触媒、および制御された温度の使用を含みます。
工業生産方法
This compoundの工業生産は、おそらく実験室規模の合成方法を拡大する必要があるでしょう。これには、大規模バッチに対する反応条件の最適化、中間体の純度の確保、および効率的な精製技術の実施が含まれます。連続フローリアクターと自動システムの使用は、生産プロセスの効率と一貫性を向上させることができます。
化学反応の分析
反応の種類
JNJ-54175446は、次を含むいくつかの種類の化学反応を受けます。
酸化: 酸素原子の導入または水素原子の除去。
還元: 水素原子の付加または酸素原子の除去。
置換: 1つの官能基を別の官能基に置き換える。
一般的な試薬と条件
酸化: 一般的な試薬には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの試薬が使用されます。
置換: ハロゲン化反応は、通常、塩素または臭素などの試薬を使用します。
主要な生成物
これらの反応から生成される主要な生成物は、関与する特定の官能基によって異なります。たとえば、酸化はケトンまたはカルボン酸を生み出す可能性がありますが、還元はアルコールまたはアミンを生み出す可能性があります。
科学研究アプリケーション
This compoundは、幅広い科学研究アプリケーションを持っています。
化学: P2X7受容体とそのさまざまな化学経路における役割を研究するためのツールとして使用されます。
生物学: 神経炎症や免疫応答を含む生物学的プロセスを理解するのに役立ちます。
医学: うつ病などの精神疾患の治療における潜在的な治療効果について調査されています.
産業: 神経炎症経路を標的とする新しい薬の開発における潜在的なアプリケーション。
科学的研究の応用
Introduction to JNJ-54175446
This compound is a selective purine P2X7 receptor antagonist that has garnered attention for its potential applications in treating mood disorders, particularly major depressive disorder (MDD) and neuroinflammatory conditions. This compound is notable for its ability to penetrate the central nervous system, allowing it to directly influence neuroinflammatory pathways associated with mood regulation.
Major Depressive Disorder
Recent studies have explored the efficacy of this compound in patients with MDD. A double-blind, placebo-controlled trial involving 69 participants assessed the drug's safety and pharmacokinetics over a 10-day treatment period. Key findings include:
- Mood Regulation : While this compound did not significantly improve mood as measured by standard scales like the Hamilton Depression Rating Scale, it did mitigate acute reductions in pleasure (anhedonia) during total sleep deprivation challenges .
- Cytokine Suppression : The drug effectively reduced IL-1β release from LPS-stimulated peripheral blood cells, demonstrating its anti-inflammatory properties .
Neuroinflammation and Cognitive Disorders
Given its mechanism of action, this compound is being investigated for broader applications in neuroinflammatory conditions. Studies have indicated that P2X7 receptor antagonism may have therapeutic implications for:
- Cognitive Impairments : The drug's ability to modulate inflammatory responses could potentially improve cognitive function in diseases characterized by neuroinflammation .
- Seizure Disorders : In preclinical models, this compound has shown promise in reducing spontaneous seizures in temporal lobe epilepsy models, suggesting a role in seizure management .
Safety and Tolerability
Clinical trials have reported that this compound is generally well-tolerated among participants. Adverse events were predominantly mild to moderate, with headaches being the most common side effect . Importantly, no serious adverse events were recorded during trials involving doses up to 600 mg .
Pharmacokinetics and Dynamics
Research has demonstrated that this compound exhibits dose-dependent pharmacokinetics. In a study involving various doses (0.5–600 mg), plasma concentration increased proportionally with dosage, confirming effective brain penetration as evidenced by cerebrospinal fluid concentrations .
Case Study: Total Sleep Deprivation Challenge
In a controlled study assessing the effects of total sleep deprivation on mood, participants receiving this compound showed blunted anhedonia compared to placebo groups. This suggests that the compound may play a role in modulating mood disruptions induced by sleep loss .
Summary of Findings
Application Area | Key Findings |
---|---|
Major Depressive Disorder | Reduced IL-1β release; mitigated anhedonia during mood challenges; no significant mood improvement |
Neuroinflammation | Potential benefits in cognitive disorders and seizure management due to anti-inflammatory effects |
Safety Profile | Generally well-tolerated; mild to moderate adverse events; no serious incidents reported |
作用機序
JNJ-54175446は、P2X7受容体を選択的に拮抗することにより、その効果を発揮します。この受容体は、インターロイキン-1βやインターロイキン-18などの炎症性サイトカインの放出に関与しています。この受容体を阻害することにより、this compoundはこれらのサイトカインの放出を減らし、神経炎症を軽減します。 分子標的には、中枢神経系における炎症反応において重要な役割を果たすミクログリア細胞のP2X7受容体があります .
類似の化合物との比較
類似の化合物
JNJ-55308942: ヤンセンファーマシューティカルズによって開発された別のP2X7受容体アンタゴニスト。
AZD9056: アストラゼネカによって開発されたP2X7受容体アンタゴニスト。
GSK1482160: グラクソスミスクラインによって開発されたP2X7受容体アンタゴニスト。
This compoundの独自性
This compoundは、その高い選択性と脳透過性により、中枢神経系内の神経炎症を標的とするのに特に効果的であるため、ユニークです。 血液脳関門を通過する能力とP2X7受容体に対する強力な拮抗作用は、この化合物を他の類似化合物と区別します .
類似化合物との比較
Similar Compounds
JNJ-55308942: Another P2X7 receptor antagonist developed by Janssen Pharmaceuticals.
AZD9056: A P2X7 receptor antagonist developed by AstraZeneca.
GSK1482160: A P2X7 receptor antagonist developed by GlaxoSmithKline.
Uniqueness of JNJ-54175446
This compound is unique due to its high selectivity and brain permeability, making it particularly effective in targeting neuroinflammation within the central nervous system. Its ability to cross the blood-brain barrier and its potent antagonistic effects on the P2X7 receptor distinguish it from other similar compounds .
生物活性
JNJ-54175446 is a novel, selective P2X7 receptor antagonist that has garnered interest for its potential therapeutic applications, particularly in the treatment of mood disorders and epilepsy. This article provides a comprehensive overview of the biological activity of this compound, highlighting its pharmacokinetics, pharmacodynamics, and clinical findings.
Overview of P2X7 Receptor Function
The P2X7 receptor is a ligand-gated ion channel activated by extracellular ATP. Its activation is implicated in various inflammatory processes and neurological conditions. The receptor's role in the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), makes it a target for drugs aimed at modulating immune responses and treating related disorders.
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics:
- Absorption: this compound demonstrates dose-proportional pharmacokinetics with a maximum plasma concentration (C_max) achieved after oral administration. In a study involving healthy participants, the highest C_max reached was 1475±163 ng/mL after a 600 mg dose taken with food .
- Distribution: The compound effectively penetrates the central nervous system (CNS), with cerebrospinal fluid (CSF) concentrations indicating significant brain availability .
- Elimination: The drug's half-life and clearance rates have been characterized, but specific values vary based on dosing regimens.
Pharmacodynamics:
- This compound has been shown to inhibit IL-1β release in a dose-dependent manner, with an inhibitory concentration (IC_50) of 82 ng/mL observed in ex vivo studies .
- The drug also modulates mood-related responses in human subjects, demonstrating effects on cognitive performance and emotional regulation during pharmacological challenge tests .
Antidepressant Efficacy
A randomized, placebo-controlled trial assessed the efficacy of this compound in patients with major depressive disorder (MDD) who had not responded adequately to traditional antidepressants. Key findings include:
- Study Design: Participants received either this compound (50 mg daily) or placebo over eight weeks. The primary outcome measured was the reduction in depressive symptoms using the Montgomery-Asberg Depression Rating Scale (MADRS) .
- Results: Significant reductions in MADRS scores were observed in patients receiving this compound compared to placebo, especially among those with biomarkers indicative of P2X7-mediated inflammation .
Anti-Seizure Activity
Research has also explored the anti-seizure potential of this compound:
- Model Studies: In animal models of drug-resistant epilepsy, specifically the intra-amygdala kainic acid model, this compound administration significantly reduced spontaneous seizures .
- Mechanism: The drug's action appears to involve modulation of inflammatory pathways associated with seizure activity, evidenced by reductions in astrogliosis and microglial activation in treated animals .
Safety Profile
Across various studies, this compound has demonstrated a favorable safety profile:
- Adverse Events: In clinical trials, 55.9% of participants reported treatment-emergent adverse events, predominantly mild headaches . No serious adverse events were noted.
- Tolerability: The compound has been well-tolerated across different dosing regimens, with no significant safety concerns raised during trials .
Summary of Key Research Findings
特性
IUPAC Name |
[2-chloro-3-(trifluoromethyl)phenyl]-[(4R)-1-(5-fluoropyrimidin-2-yl)-4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF4N6O/c1-9-15-13(29(27-26-15)17-24-7-10(20)8-25-17)5-6-28(9)16(30)11-3-2-4-12(14(11)19)18(21,22)23/h2-4,7-9H,5-6H2,1H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFVVQFVGMFTBD-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1C(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl)N(N=N2)C4=NC=C(C=N4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2=C(CCN1C(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl)N(N=N2)C4=NC=C(C=N4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF4N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1627902-21-9 | |
Record name | JNJ-54175446 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627902219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JNJ-54175446 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15358 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | JNJ-54175446 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32524GLF40 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。